4-Ethoxy-2,3-dimethylphenol
Overview
Description
4-Ethoxy-2,3-dimethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethoxy group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the ethylation of 2,3-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the ethylation process, and the reaction conditions are carefully controlled to maintain product purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination with chlorine gas.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Ethoxy-2,3-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which 4-Ethoxy-2,3-dimethylphenol exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The compound’s phenolic structure allows it to participate in redox reactions, which can influence cellular processes and pathways.
Comparison with Similar Compounds
4-Methoxy-2,3-dimethylphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2,3-Dimethylphenol: Lacks the ethoxy group, resulting in different chemical properties.
4-Ethoxyphenol: Similar but without the additional methyl groups.
Properties
IUPAC Name |
4-ethoxy-2,3-dimethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-6-5-9(11)7(2)8(10)3/h5-6,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPSBBBCCXGHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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